3-(4-Chloro-2,5-dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone
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Overview
Description
3-(4-Chloro-2,5-dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone is a synthetic organic compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2,5-dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone typically involves multi-step organic reactions. The starting materials often include 4-chloro-2,5-dimethoxyaniline and 4-methoxybenzaldehyde. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-2,5-dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
3-(4-Chloro-2,5-dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2,5-dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups may play a role in binding to enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-2,5-dimethoxyanilino)-1-(4-methoxyphenyl)-1-propanone shares similarities with other compounds containing chloro, methoxy, and anilino groups.
- Examples include 4-chloro-2,5-dimethoxyaniline and 4-methoxybenzaldehyde.
Uniqueness
The unique combination of functional groups in this compound gives it distinct chemical properties and potential applications that may not be observed in similar compounds. Its specific reactivity and interactions with other molecules make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-(4-chloro-2,5-dimethoxyanilino)-1-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-22-13-6-4-12(5-7-13)16(21)8-9-20-15-11-17(23-2)14(19)10-18(15)24-3/h4-7,10-11,20H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQOYUNGKPPVIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2OC)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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